6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Overview
Description
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile is an organic compound with the molecular formula C14H12N2O2 It is a derivative of pyridine, featuring a methoxyphenyl group and a carbonitrile group attached to the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which play a crucial role in neurotransmission.
Result of Action
Similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which could imply a potential role in modulating neurotransmission.
Biochemical Analysis
Biochemical Properties
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for neuronal nicotinic acetylcholine receptors . This interaction is crucial as it can modulate the activity of these receptors, influencing neurotransmission and potentially affecting cognitive functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal nicotinic acetylcholine receptors can lead to changes in intracellular calcium levels, which in turn can affect various signaling pathways . Additionally, it may alter the expression of genes involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for neuronal nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This modulation can lead to either inhibition or activation of the receptors, depending on the context. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions . Long-term exposure may lead to degradation, which can affect its efficacy and the outcomes of experiments. Additionally, prolonged exposure to the compound may result in long-term effects on cellular function, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to its interaction with neuronal nicotinic acetylcholine receptors . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, alterations in neurotransmission, and potential damage to neuronal cells.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with neuronal nicotinic acetylcholine receptors, or to the nucleus, where it can influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 4-methoxybenzyl chloride with 6-hydroxypyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-[(4-formylphenyl)methoxy]pyridine-3-carbonitrile or 6-[(4-carboxyphenyl)methoxy]pyridine-3-carbonitrile.
Reduction: Formation of 6-[(4-methoxyphenyl)methoxy]pyridine-3-amine or 6-[(4-methoxyphenyl)methoxy]pyridine-3-aldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methoxyphenyl)methoxy]pyridine-3-amine
- 6-[(4-Methoxyphenyl)methoxy]pyridine-3-aldehyde
- 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carboxylic acid
Uniqueness
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of both a methoxyphenyl group and a carbonitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLXYAPFCZSSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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